依泽替米贝 3-氟杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

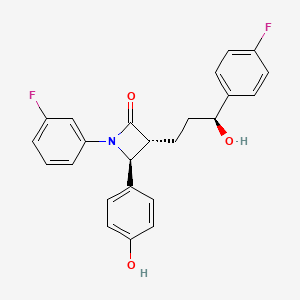

Ezetimibe 3-Fluoro Impurity is an impurity of Ezetimibe . Ezetimibe is a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine, which is used as an adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia .

Synthesis Analysis

The synthesis of Ezetimibe was optimized, and all chemical and stereochemical impurities were isolated and/or synthesized and characterized by NMR, MS, and HPLC techniques .Molecular Structure Analysis

Ezetimibe is chemically designated as 1-(4-fluorophenyl)-3®-[3-(4-fluorophenyl)-3-hydroxy propyl]-4(S)-(4 -hydro-xy phenyl)-2-azetidinone . The molecular formula of Ezetimibe 3-Fluoro Impurity is C24H21F2NO3 .Chemical Reactions Analysis

Ezetimibe has a large number of process-related impurities and degradation products . Most methods for analyzing Ezetimibe used C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .Physical And Chemical Properties Analysis

Ezetimibe has specific chiral methods for the evaluation of its chiral impurities . The physicochemical and dissolution properties of Ezetimibe were investigated in various studies .科学研究应用

药物分析

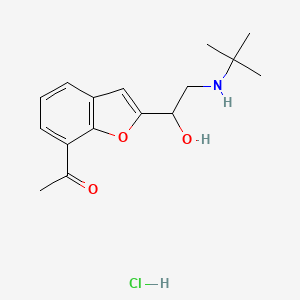

依泽替米贝 3-氟杂质用于药物分析,特别是在开发依泽替米贝合成方法的过程中 {svg_1}. 在依泽替米贝的合成工艺开发研究中,在最终产品中检测到一种杂质,其含量范围为 0.05% 至 0.15% {svg_2}. 这种杂质被鉴定为 (3R,4S)-3-((S)-3-(4-氟苯基)-3-羟丙基)-4-(4-羟苯基)-1-苯基氮杂环丁烷-2-酮 {svg_3}.

HPLC 方法验证

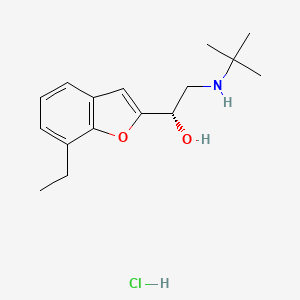

该杂质在高性能液相色谱 (HPLC) 方法的验证和常规分析中用作参考标准 {svg_4}. HPLC 是一种分析化学技术,用于分离、鉴定和定量混合物中的每种成分。

杂质控制

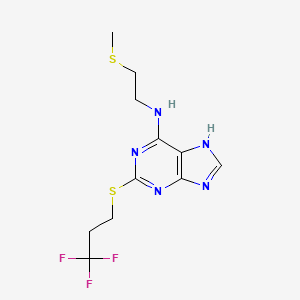

中间体中该杂质的含量规定为 0.10%,以控制杂质的形成 {svg_5}. 这一点对于确保最终药物产品的质量和安全至关重要。

杂质分析

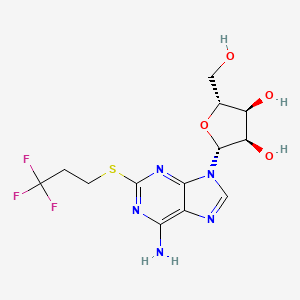

杂质分析包括对新药物质或药物产品中已鉴定和未鉴定杂质的描述 {svg_6}. 依泽替米贝 3-氟杂质可以作为此类分析的一部分,提供有关药物物质纯度和质量的宝贵信息。

稳定性测试

该杂质的存在也可用于稳定性测试 {svg_7}. 国际协调会议 (ICH) 发布的稳定性测试指南要求报告、鉴定和表征降解产物 {svg_8}.

结构解析

杂质的结构通过 LC-MS、1H 和 13C NMR 以及红外光谱法确认 {svg_9}. 这有助于了解易于降解的分子部分,并有助于设计更稳定的类似物 {svg_10}.

作用机制

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe 3-Fluoro Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe reduces the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe’s action on NPC1L1 leads to a reduction in intestinal cholesterol absorption . This results in a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces the total cholesterol, LDL-C, Apo-B, and non-HDL-C levels in the body .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The pharmacokinetic profiles of Ezetimibe show that it is safe and well-tolerated .

Result of Action

The inhibition of cholesterol absorption by Ezetimibe leads to a reduction in total cholesterol, LDL-C, Apo-B, and non-HDL-C levels . This makes it an effective agent for lowering LDL-C levels and treating hypercholesterolemia .

生化分析

Biochemical Properties

Ezetimibe 3-Fluoro Impurity, like Ezetimibe, is believed to interact with the Niemann-Pick C1-like 1 (NPC1L1) protein . This protein is a cholesterol transporter located in the apical membrane of enterocytes . By inhibiting this transporter, Ezetimibe 3-Fluoro Impurity prevents the uptake of cholesterol, thereby reducing its absorption in the small intestine .

Cellular Effects

The primary cellular effect of Ezetimibe 3-Fluoro Impurity is the reduction of cholesterol absorption in the small intestine . This can influence cell function by altering lipid metabolism and potentially impacting cell signaling pathways related to cholesterol homeostasis

Molecular Mechanism

The molecular mechanism of Ezetimibe 3-Fluoro Impurity involves binding to the NPC1L1 protein, inhibiting its function as a cholesterol transporter . This prevents the uptake of cholesterol into enterocytes, reducing its absorption and ultimately lowering cholesterol levels in the body .

Metabolic Pathways

Ezetimibe 3-Fluoro Impurity is likely involved in cholesterol metabolism due to its interaction with the NPC1L1 protein . It may affect metabolic flux or metabolite levels by reducing the amount of cholesterol absorbed in the small intestine

Transport and Distribution

Ezetimibe 3-Fluoro Impurity is likely transported and distributed within cells and tissues in a manner similar to Ezetimibe. It interacts with the NPC1L1 protein, a cholesterol transporter located in the apical membrane of enterocytes . This interaction could affect its localization or accumulation within cells.

Subcellular Localization

Given its interaction with the NPC1L1 protein, it is likely localized to the apical membrane of enterocytes where this transporter is found

属性

IUPAC Name |

(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWZOIHXNLVZMK-XPWALMASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1700622-06-5 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

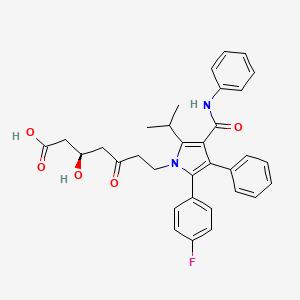

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

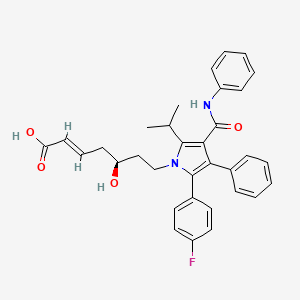

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)